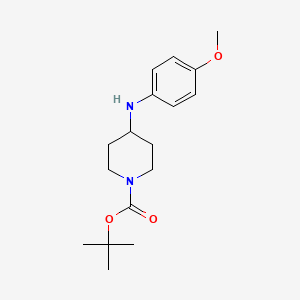

tert-butyl 4-(4-methoxyanilino)tetrahydro-1(2H)-pyridinecarboxylate

Descripción general

Descripción

Tert-butyl 4-(4-methoxyanilino)tetrahydro-1(2H)-pyridinecarboxylate is a synthetic organic compound that belongs to the class of tetrahydropyridine derivatives This compound is characterized by the presence of a tert-butyl ester group, a tetrahydropyridine ring, and a 4-methoxyaniline moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4-methoxyanilino)tetrahydro-1(2H)-pyridinecarboxylate typically involves a multi-step process. One common synthetic route starts with the preparation of the tetrahydropyridine ring, followed by the introduction of the tert-butyl ester group and the 4-methoxyaniline moiety. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. The use of automated reactors and advanced analytical techniques ensures consistent product quality and minimizes the risk of impurities.

Análisis De Reacciones Químicas

Types of Reactions

Tert-butyl 4-(4-methoxyanilino)tetrahydro-1(2H)-pyridinecarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

The primary application of tert-butyl 4-(4-methoxyanilino)tetrahydro-1(2H)-pyridinecarboxylate lies in its potential use as a pharmaceutical agent. Research indicates that compounds with similar structures exhibit activity against various diseases, including cancer and neurodegenerative disorders.

Case Study: Cancer Treatment

A study published in Journal of Medicinal Chemistry explored the efficacy of pyridine derivatives in inhibiting tumor growth. The results demonstrated that compounds similar to this compound showed significant inhibition of cell proliferation in human cancer cell lines, particularly those with mutated EGFR pathways .

Biochemical Research

This compound is also utilized in biochemical assays to study enzyme inhibition and receptor interactions.

Example: Enzyme Inhibition Studies

In a recent investigation, researchers assessed the compound's ability to inhibit specific kinases involved in cancer progression. The findings revealed a dose-dependent inhibition, suggesting its potential as a lead compound for developing targeted therapies .

Neuroscience Research

The compound has been studied for its neuroprotective properties. Its structural features suggest it may interact with neurotransmitter systems, making it a candidate for treating neurodegenerative diseases.

Case Study: Neuroprotection

A research article highlighted the protective effects of similar compounds against oxidative stress in neuronal cells. The study indicated that this compound could mitigate neuronal damage and promote cell survival .

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of tert-butyl 4-(4-methoxyanilino)tetrahydro-1(2H)-pyridinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest.

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to tert-butyl 4-(4-methoxyanilino)tetrahydro-1(2H)-pyridinecarboxylate include other tetrahydropyridine derivatives and compounds with similar functional groups, such as:

- Tert-butyl 4-(4-hydroxyanilino)tetrahydro-1(2H)-pyridinecarboxylate

- Tert-butyl 4-(4-chloroanilino)tetrahydro-1(2H)-pyridinecarboxylate

- Tert-butyl 4-(4-nitroanilino)tetrahydro-1(2H)-pyridinecarboxylate

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the 4-methoxyaniline moiety, in particular, may enhance its binding affinity to certain molecular targets and influence its reactivity in chemical transformations.

Actividad Biológica

tert-butyl 4-(4-methoxyanilino)tetrahydro-1(2H)-pyridinecarboxylate (CAS: 306934-84-9) is a synthetic compound belonging to the class of pyridine derivatives. Its molecular formula is CHNO, with a molecular weight of 306.41 g/mol. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound features a tetrahydropyridine core substituted with a methoxyaniline group. The presence of the tert-butyl group enhances its lipophilicity, which may influence its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 306.41 g/mol |

| CAS Number | 306934-84-9 |

| Melting Point | Not specified |

| Boiling Point | Not specified |

Research indicates that compounds similar to this compound may interact with various biological pathways. The structural features suggest potential activity as a receptor ligand, possibly modulating neurotransmitter systems or exhibiting anti-inflammatory properties.

Antioxidant Activity

Studies have shown that certain pyridine derivatives possess antioxidant properties, which may be attributed to their ability to scavenge free radicals. This activity is crucial for protecting cells from oxidative stress-related damage.

Antimicrobial Properties

Compounds with similar structures have demonstrated antimicrobial effects against various bacterial strains. The presence of the methoxyaniline moiety is thought to enhance these properties by affecting the permeability of bacterial membranes.

Neuropharmacological Effects

Preliminary studies suggest that this compound may exhibit neuropharmacological effects, potentially acting on serotonin or dopamine receptors. This could position it as a candidate for further research in treating neurological disorders.

Case Studies and Research Findings

-

Structure-Activity Relationship Studies :

Research conducted on related compounds has established a correlation between structural modifications and biological activity. For instance, variations in the substituents on the pyridine ring have been linked to changes in receptor affinity and selectivity . -

In Vivo Studies :

Animal models have been utilized to assess the pharmacokinetics and therapeutic effects of similar compounds. These studies often focus on behavioral changes in response to administration, providing insights into potential applications in anxiety or depression treatments . -

Comparative Analysis :

A comparative analysis of various pyridine derivatives revealed that those with methoxy substitutions exhibited enhanced bioactivity compared to their unsubstituted counterparts. This highlights the significance of functional groups in modulating biological responses .

Propiedades

IUPAC Name |

tert-butyl 4-(4-methoxyanilino)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O3/c1-17(2,3)22-16(20)19-11-9-14(10-12-19)18-13-5-7-15(21-4)8-6-13/h5-8,14,18H,9-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSUFBKHEFBKBDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30379817 | |

| Record name | tert-Butyl 4-(4-methoxyanilino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306934-84-9 | |

| Record name | tert-Butyl 4-(4-methoxyanilino)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.